molecular formula C13H21NO B15263275 2-[(2-Methylbutyl)amino]-2-phenylethan-1-ol

2-[(2-Methylbutyl)amino]-2-phenylethan-1-ol

Cat. No.: B15263275
M. Wt: 207.31 g/mol
InChI Key: OGQABQZNCIVPOV-UHFFFAOYSA-N
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Description

2-[(2-Methylbutyl)amino]-2-phenylethan-1-ol is a secondary amino alcohol featuring a phenyl group and a branched 2-methylbutylamine substituent. Its structure comprises an ethanol backbone with a phenyl group at the C2 position and a 2-methylbutylamino group (-NH-CH2-CH(CH2CH3)-CH2-CH3) attached to the same carbon.

The compound’s amino alcohol moiety is a common pharmacophore in medicinal chemistry, often contributing to hydrogen bonding and target interactions .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

2-(2-methylbutylamino)-2-phenylethanol

InChI

InChI=1S/C13H21NO/c1-3-11(2)9-14-13(10-15)12-7-5-4-6-8-12/h4-8,11,13-15H,3,9-10H2,1-2H3

InChI Key

OGQABQZNCIVPOV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CNC(CO)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylbutyl)amino]-2-phenylethan-1-ol typically involves the reaction of 2-phenylethan-1-ol with 2-methylbutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylbutyl)amino]-2-phenylethan-1-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted phenyl derivatives .

Scientific Research Applications

2-[(2-Methylbutyl)amino]-2-phenylethan-1-ol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(2-Methylbutyl)amino]-2-phenylethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Lipophilicity and Solubility: The methylamino derivative (C9H13NO) has lower molecular weight (151.21) and moderate lipophilicity, suitable for aqueous solubility in life science applications . The benzylamino analog (C15H17NO) introduces a bulky aromatic group, increasing molecular weight (227.31) and lipophilicity, which may reduce aqueous solubility but enhance membrane permeability .

Metabolic Stability and Permeability

  • Branched alkyl groups (e.g., 2-methylbutyl) may reduce oxidative metabolism compared to linear chains, as seen in pyrrolopyrimidine-based inhibitors where substituents like morpholinoethylamino enhance metabolic stability .
  • Benzylamino groups, while bulky, can introduce steric hindrance that protects against enzymatic degradation .

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